

# 2-(Chloromethoxy)ethanol IUPAC name and CAS number

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## Compound of Interest

Compound Name: 2-(Chloromethoxy)ethanol

Cat. No.: B590433

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## Technical Guide: 2-(Chloromethoxy)ethanol

Disclaimer: Comprehensive experimental data and detailed protocols for **2-(Chloromethoxy)ethanol** are not readily available in public literature. This guide provides the confirmed identification and basic computed data for the requested compound. To illustrate the requested in-depth format, a detailed technical profile of the closely related and more thoroughly documented compound, 2-(2-Chloroethoxy)ethanol, is provided as a comparative example.

## 2-(Chloromethoxy)ethanol

This section pertains strictly to the chemical requested by the user.

### Chemical Identification

- IUPAC Name: **2-(chloromethoxy)ethanol**<sup>[1]</sup>
- CAS Number: 224054-07-3<sup>[1][2][3][4][5][6]</sup>

### Physicochemical Properties

Quantitative experimental data for **2-(Chloromethoxy)ethanol** is limited. The following table summarizes its basic identifiers and computed properties.

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>7</sub> ClO <sub>2</sub>	[1][2][4][6][7]
Molecular Weight	110.54 g/mol	[1][2][4][6][7]
XLogP3 (Computed)	0.1	[1][2]
Hydrogen Bond Donor Count	1	[1][2]
Hydrogen Bond Acceptor Count	2	[1][2]
Topological Polar Surface Area	29.5 Å <sup>2</sup>	[1][2]

## Synthesis and Applications

**2-(Chloromethoxy)ethanol** is identified as a chlorinated ether alcohol used as a synthetic intermediate in chemical research.[2][5][6] Established synthetic routes are noted to include a boron-mediated process and direct hydrochlorination of a glycol precursor, though specific, detailed experimental protocols are not publicly documented.[2] Its reactivity is centered on the susceptibility of the chlorine atom to nucleophilic substitution.[2] It is also listed as an impurity of the antibiotic Roxithromycin.[3][5]

Due to the scarcity of further detailed information, a comprehensive guide on its experimental protocols and applications cannot be provided at this time.

## Comparative Technical Guide: 2-(2-Chloroethoxy)ethanol

CRITICAL NOTE: The following information is for the compound 2-(2-Chloroethoxy)ethanol (CAS: 628-89-7). It is a different chemical from **2-(Chloromethoxy)ethanol** but is provided as a detailed example of a technical guide as requested by the user.

### Overview

2-(2-Chloroethoxy)ethanol is a versatile bifunctional molecule widely utilized in the pharmaceutical and chemical industries as a key building block for more complex molecules.[8] Its utility stems from the presence of both a reactive chloro group and a primary alcohol,

allowing for sequential or selective reactions. It is notably a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug quetiapine.[8]

## Physicochemical and Safety Data

Property	Value
IUPAC Name	2-(2-chloroethoxy)ethanol
Synonyms	Diethylene glycol monochlorohydrin, Diglycol chlorohydrin
CAS Number	628-89-7
Molecular Formula	C <sub>4</sub> H <sub>9</sub> ClO <sub>2</sub>
Molecular Weight	124.57 g/mol
Appearance	Clear, colorless to light yellow liquid
Boiling Point	79-81 °C at 5 mmHg
Density	~1.18 g/mL at 25 °C
Flash Point	90 °C (194 °F)
Solubility	Soluble in water
Safety Hazards	Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid.

Data compiled from multiple sources.

## Experimental Protocol: Synthesis of 2-(2-chloroethoxy)ethanol via Boron-Mediated Route

This protocol describes a common method for synthesizing 2-(2-chloroethoxy)ethanol from diethylene glycol with good selectivity, which minimizes the formation of undesired byproducts.

Materials:

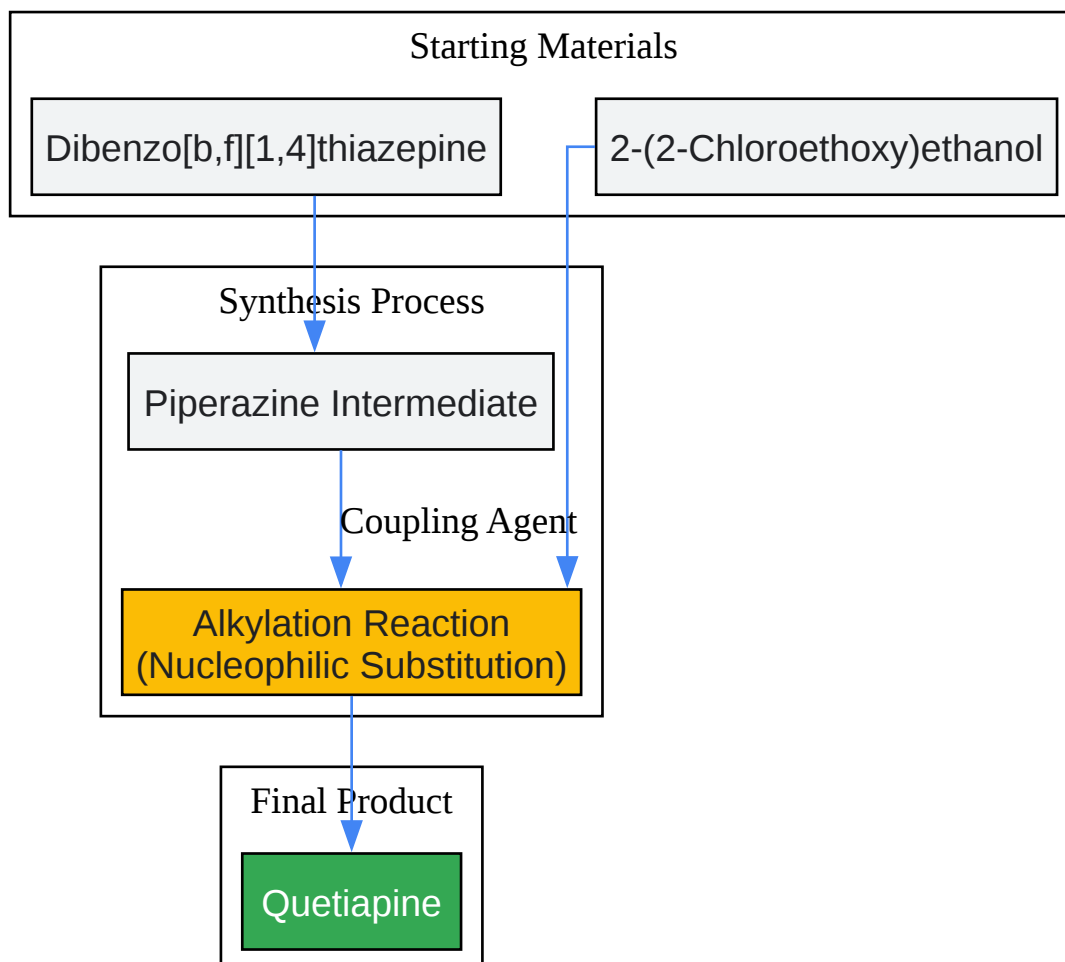
- Diethylene glycol
- Metaboric anhydride (or Boric acid for in-situ generation)
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous toluene (or other suitable solvent)
- Sodium bicarbonate solution
- Water

#### Procedure:

- **Formation of the Borate Ester Intermediate:** In a reaction vessel equipped with a stirrer and a reflux condenser, diethylene glycol is reacted with metaboric anhydride in an anhydrous solvent like toluene. This reaction forms the intermediate tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate, which effectively protects one of the hydroxyl groups on each diethylene glycol molecule.
- **Chlorination:** The reaction mixture containing the borate ester is cooled. Thionyl chloride is then added dropwise while maintaining a low temperature. The thionyl chloride selectively reacts with the remaining free hydroxyl groups, converting them to chloro groups to form tris-(2-chloroethoxy-1-yl)-ethyl metaborate.
- **Hydrolysis:** After the chlorination is complete, the reaction mixture is carefully hydrolyzed by the addition of water. This step cleaves the borate ester, releasing the desired product, 2-(2-chloroethoxy)ethanol, and regenerating boric acid.
- **Workup and Purification:** The organic layer is separated and washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. The solvent is then removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to yield pure 2-(2-chloroethoxy)ethanol. The recovered boric acid can be recycled.

## Application in Drug Synthesis: Quetiapine

2-(2-Chloroethoxy)ethanol is a key precursor in the manufacturing of Quetiapine, an atypical antipsychotic. The logical workflow for this synthesis is illustrated below.



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Caption: Synthesis workflow for Quetiapine.

In this process, the terminal chlorine atom of 2-(2-chloroethoxy)ethanol is displaced by a nitrogen atom of a piperazine derivative of dibenzo[b,f][2][4]thiazepine in a nucleophilic substitution reaction (alkylation). This key step attaches the "ethoxy-ethanol" side chain, which is critical for the pharmacological activity of Quetiapine.

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